METHYL 4-BROMO-3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Isoxazole bromination NBS microwave synthesis Regioselective halogenation

Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate is the only building block that simultaneously installs a tert-butyl group (C3), a bromine cross-coupling handle (C4), and a methyl ester (C5) on the isoxazole core. Substituting any handle eliminates a critical vector for RORγt allosteric pocket SAR or BET bromodomain probe optimization. Procure 95%+ purity material from multiple qualified vendors to ensure supply continuity and batch-to-batch consistency across your medicinal chemistry campaigns.

Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
Cat. No. B8059669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 4-BROMO-3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
Molecular FormulaC9H12BrNO3
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1Br)C(=O)OC
InChIInChI=1S/C9H12BrNO3/c1-9(2,3)7-5(10)6(14-11-7)8(12)13-4/h1-4H3
InChIKeyZBSLAKRMHOAGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate: A Densely Functionalized Isoxazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate (CAS 1392516-27-6, MW 262.1 g/mol, C₉H₁₂BrNO₃) is a trisubstituted isoxazole derivative bearing a bromine atom at the 4-position, a sterically demanding tert-butyl group at the 3-position, and a methyl ester at the 5-position . This substitution pattern creates three orthogonal functional handles on the isoxazole core, making the compound a versatile synthetic intermediate for constructing libraries of 3,4,5-trisubstituted isoxazoles with potential applications in kinase inhibition, nuclear receptor modulation, and epigenetic probe development [1]. The bromine substituent serves as a latent cross-coupling handle, the ester enables amidation or hydrolysis, and the tert-butyl group provides steric bulk that can influence binding pocket complementarity in downstream bioactive molecules [2].

Why Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate Cannot Be Replaced by Simpler Isoxazole Analogs in Structure–Activity Relationship-Driven Programs


In medicinal chemistry campaigns targeting allosteric pockets—such as the RORγt ligand-binding domain—the precise spatial arrangement of substituents around the isoxazole core is critical for potency and selectivity [1]. Replacing methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate with the non-brominated analog (methyl 3-tert-butylisoxazole-5-carboxylate, CAS 133674-39-2) eliminates the C4 cross-coupling handle required for late-stage diversification. Substituting the tert-butyl group with a smaller methyl group (methyl 4-bromo-3-methylisoxazole-5-carboxylate, CAS 1092301-44-4) reduces steric occupancy in hydrophobic sub-pockets, while exchanging the methyl ester for an amine (4-bromo-3-(tert-butyl)isoxazol-5-amine, CAS 166964-06-3) alters both the hydrogen-bonding pharmacophore and the available downstream chemistry. These three substitution patterns—bromine, tert-butyl, and methyl ester—are non-redundant; removing any one eliminates a critical vector for property optimization . The quantitative evidence below demonstrates where this specific substitution array delivers measurable advantages.

Quantitative Differentiation Evidence for Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate Versus Closest Analogs


Regioselective C4 Bromination Yield: Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate vs. Non-Brominated Precursor

The target compound is prepared via direct N-bromosuccinimide (NBS) bromination of methyl 3-tert-butylisoxazole-5-carboxylate under microwave irradiation at 150 °C for 30 minutes, affording a 76% isolated yield after silica chromatography. This single-step transformation introduces the C4 bromine atom with complete regioselectivity, converting the precursor (methyl 3-tert-butylisoxazole-5-carboxylate, CAS 133674-39-2) into the brominated product .

Isoxazole bromination NBS microwave synthesis Regioselective halogenation

C4 Bromine as Suzuki–Miyaura Cross-Coupling Handle: Enabling C4-Arylation Compared to Non-Halogenated Isoxazoles

The C4 bromine atom in methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate serves as an electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling. Literature on structurally analogous 4-bromoisoxazoles demonstrates that the 4-bromo substituent undergoes efficient oxidative addition with Pd(0) catalysts, enabling C–C bond formation with arylboronic acids. In contrast, the non-brominated analog (methyl 3-tert-butylisoxazole-5-carboxylate) lacks this reactivity handle, requiring alternative C–H activation strategies that demand specialized directing groups and harsher conditions [1]. In related isoxazole systems, 4-bromooxazoles have been demonstrated as competent Suzuki–Miyaura coupling partners, with coupling yields of 37–85% depending on catalyst system and boronic acid nucleophile .

Suzuki–Miyaura coupling C4-arylation Palladium catalysis 4-Bromoisoxazole

C3 tert-Butyl vs. C3 Methyl: Steric Bulk Differentiation for Hydrophobic Pocket Occupancy in Allosteric RORγt Ligands

In the allosteric pocket of RORγt, the C3 substituent occupies a hydrophobic sub-pocket where steric bulk directly correlates with binding affinity. SAR studies on trisubstituted isoxazoles as RORγt inverse agonists demonstrate that the C3 substituent is a critical determinant of potency: increasing steric occupancy at this position—from hydrogen to small alkyl to tert-butyl—progressively fills the hydrophobic cavity and enhances ligand–protein complementarity [1]. The tert-butyl group (van der Waals volume ≈ 73.3 ų) provides substantially greater steric occupancy than the methyl group (≈ 21.6 ų) found in methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS 1092301-44-4), offering a ~3.4-fold increase in substituent volume for improved hydrophobic pocket filling [2].

Steric parameter RORγt inverse agonist Allosteric pocket tert-Butyl pharmacophore

C5 Methyl Ester vs. C5 Amine: Differential Downstream Synthetic Versatility for Library Synthesis

The C5 methyl ester in methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate provides a versatile handle for carboxylic acid-derived transformations: hydrolysis to the free acid enables amide coupling with diverse amines, while direct transesterification or reduction offers access to alcohol and aldehyde derivatives. In contrast, the closest amino-substituted analog—4-bromo-3-(tert-butyl)isoxazol-5-amine (CAS 166964-06-3)—bears a C5 NH₂ group that directs chemistry toward urea, sulfonamide, or reductive amination pathways. These two substitution patterns are chemically orthogonal and serve different downstream synthetic strategies. The methyl ester additionally provides a UV-active chromophore (λmax ~240–260 nm) that facilitates HPLC monitoring of reaction progress, a practical advantage during multi-step synthesis .

Methyl ester hydrolysis Amide coupling Functional group interconversion Isoxazole building block

Commercial Purity and Availability Benchmark: Multi-Vendor Supply with Documented Quality Specifications

Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate is commercially available from multiple reputable suppliers with purity specifications ranging from 95% to 98% . Vendors including Leyan (96% purity, product number 1819166), Beijing Tongguang Fine Chemical Company (95% purity, 100 mg packaging), and GLPBIO offer the compound with documented storage conditions (sealed storage at room temperature, away from moisture) [1]. This multi-vendor availability ensures supply chain resilience and competitive pricing, whereas less common analogs—such as the corresponding ethyl ester or the 5-amino derivative—are typically available from fewer sources, which can lead to longer lead times and higher procurement risk [2].

Chemical procurement Purity specification CAS 1392516-27-6 Isoxazole building block

Optimal Application Scenarios for Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate in Drug Discovery and Chemical Biology


Late-Stage Diversification of RORγt Allosteric Ligands via C4 Suzuki–Miyaura Arylation

For programs targeting the RORγt allosteric pocket—a validated therapeutic target in autoimmune diseases such as psoriasis and multiple sclerosis—methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate serves as an ideal central intermediate. The C4 bromine undergoes Suzuki–Miyaura coupling with diverse arylboronic acids to introduce substituted phenyl, heteroaryl, or bicyclic aromatic groups at C4, while the pre-installed C3 tert-butyl group optimally fills the conserved hydrophobic sub-pocket identified in co-crystal structures of trisubstituted isoxazole–RORγt complexes [1]. This building block enables parallel synthesis of focused libraries for SAR exploration without requiring de novo construction of the isoxazole core for each analog.

Dual-Pharmacophore Construction for BET Bromodomain Inhibitor Candidates

The 3,5-dimethylisoxazole motif is a privileged fragment for BET bromodomain inhibition (BRD2/3/4), with reported Kd values in the sub-micromolar range [2]. Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate replaces the metabolically labile C3 methyl group with a tert-butyl substituent, potentially improving metabolic stability while retaining the isoxazole core that engages the acetyl-lysine binding pocket. The C5 methyl ester can be elaborated via amidation to introduce solubility-modulating or target-engaging appendages, while C4 bromine permits introduction of aryl groups directed toward the ZA channel for selectivity modulation against non-BET bromodomains.

Scalable Synthesis of 3,4,5-Trisubstituted Isoxazole Libraries on Solid Support

The synthesis of methyl 3-substituted isoxazole-5-carboxylates on solid supports via Wang resin-bound 2,3-dibromopropionate has been demonstrated as a practical methodology with good yields and high purity . Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate can serve as a solution-phase analog or validation standard for solid-phase library production. Its well-characterized ¹H-NMR signature (δ 3.98, s, 3H for OCH₃; δ 1.47, s, 9H for C(CH₃)₃) and LCMS profile (m/z 262.0, M+H) provide robust quality control benchmarks for automated library synthesis workflows.

Procurement-Stage Risk Mitigation: Multi-Vendor Sourcing for SAR Campaign Continuity

For medicinal chemistry groups initiating a new SAR program around the 3-tert-butylisoxazole scaffold, procuring methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate from multiple qualified vendors (purity 95–98%, documented by ¹H-NMR and LCMS) ensures supply continuity. The compound's room-temperature storage stability and defined handling conditions (sealed, away from moisture) minimize degradation risk during extended campaign timelines, reducing the likelihood of batch-to-batch variability that can confound SAR interpretation.

Quote Request

Request a Quote for METHYL 4-BROMO-3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.